3-Chloro-6-fluoro-2-hydroxybenzoic acid
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Overview
Description
3-Chloro-6-fluoro-2-hydroxybenzoic acid is an organic compound with the molecular formula C7H4ClFO3. It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and hydroxyl groups on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-fluoro-2-hydroxybenzoic acid typically involves the chlorination and fluorination of salicylic acid derivatives. One common method includes the reaction of 3-chlorosalicylic acid with fluorinating agents under controlled conditions to introduce the fluorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation reactions and purification steps to ensure high purity and yield. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-fluoro-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form corresponding ketones or reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products depend on the type of reaction and the reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions modify the hydroxyl group .
Scientific Research Applications
3-Chloro-6-fluoro-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-6-fluoro-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
- 3-Chloro-2-fluoro-6-hydroxybenzoic acid
- 3-Fluoro-2-hydroxybenzoic acid
- 2-Fluoro-6-hydroxybenzoic acid
Comparison: Compared to its analogs, 3-Chloro-6-fluoro-2-hydroxybenzoic acid is unique due to the specific positioning of the chlorine and fluorine atoms, which can significantly affect its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications .
Properties
Molecular Formula |
C7H4ClFO3 |
---|---|
Molecular Weight |
190.55 g/mol |
IUPAC Name |
3-chloro-6-fluoro-2-hydroxybenzoic acid |
InChI |
InChI=1S/C7H4ClFO3/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,10H,(H,11,12) |
InChI Key |
WBZAQRVNIFVIIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)O)O)Cl |
Origin of Product |
United States |
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